3-Iodo-1H-indazole-4-carboxylic acid
Overview
Description
3-Iodo-1H-indazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of an iodine atom at the third position and a carboxylic acid group at the fourth position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, it can be inferred that 3-Iodo-1H-indazole-4-carboxylic acid may interact with similar targets.
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections . It is likely that this compound affects similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that indazole derivatives generally have good bioavailability . Therefore, it can be inferred that this compound may have similar ADME properties, which would impact its bioavailability.
Result of Action
Indazole derivatives are known to have a variety of effects, including anti-inflammatory, antitumor, and antibacterial effects . Therefore, it can be inferred that this compound may have similar effects.
Action Environment
It is known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, occurs in a slightly acidic environment . Therefore, it can be inferred that the action of this compound may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazole-4-carboxylic acid typically involves the iodination of 1H-indazole-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base.
Major Products Formed:
- Substituted indazoles
- Alcohol derivatives
- Carboxylate salts
- Coupled products with various functional groups
Scientific Research Applications
Chemistry: 3-Iodo-1H-indazole-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of indazole derivatives on various biological pathways. It serves as a precursor for the synthesis of biologically active molecules that can be tested for their pharmacological properties.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise in the treatment of cancer, inflammation, and infectious diseases. This compound is used in the development of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Comparison with Similar Compounds
- 1H-indazole-4-carboxylic acid
- 3-Bromo-1H-indazole-4-carboxylic acid
- 3-Chloro-1H-indazole-4-carboxylic acid
Comparison: 3-Iodo-1H-indazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The larger atomic radius and higher polarizability of iodine can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
3-iodo-2H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTWVYVTMBLLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646350 | |
Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-80-9 | |
Record name | 3-Iodo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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